molecular formula C15H15NO3 B8388471 2-Nitro-5-(2-phenylethoxy)-toluene

2-Nitro-5-(2-phenylethoxy)-toluene

Cat. No.: B8388471
M. Wt: 257.28 g/mol
InChI Key: LEBOZCVCYLFLHH-UHFFFAOYSA-N
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Description

2-Nitro-5-(2-phenylethoxy)-toluene is a nitro-aromatic compound featuring a toluene backbone substituted with a nitro group at the 2-position and a 2-phenylethoxy group at the 5-position. Nitro-aromatic compounds are widely utilized in agrochemicals, pharmaceuticals, and organic synthesis due to their reactivity and electronic properties. However, nitro groups are also associated with toxicity and carcinogenicity in certain contexts, as evidenced by studies on related compounds .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methyl-1-nitro-4-(2-phenylethoxy)benzene

InChI

InChI=1S/C15H15NO3/c1-12-11-14(7-8-15(12)16(17)18)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3

InChI Key

LEBOZCVCYLFLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-nitro-5-(2-phenylethoxy)-toluene with nitro-aromatic compounds reported in the evidence, focusing on structural features, applications, and toxicity.

Structural and Functional Analogues

Compound Name Key Substituents Molecular Formula Primary Application Toxicity Profile Reference
This compound Nitro (C2), 2-phenylethoxy (C5), toluene C₁₅H₁₅NO₃ Not explicitly reported Not studied N/A
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuryl, thiazolyl, formamide C₈H₆N₄O₃S Carcinogen (bladder, renal) Potent urinary bladder carcinogen in rats
Fomesafen Nitro, chloro, trifluoromethyl phenoxy C₁₅H₁₀ClF₃N₂O₆S Herbicide (protoporphyrinogen oxidase inhibitor) Limited toxicity data in evidence
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Nitrofuryl, oxadiazine, acetamido C₈H₇N₅O₅ Carcinogen (hemangioendothelial sarcoma) Liver and mesentery tumors in rats
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Nitrofuryl, thiazole, hydrazino C₇H₅N₅O₃S Carcinogen (mammary gland) High mammary tumor incidence

Key Comparative Insights

Nitro Group Position and Bioactivity: The nitro group in this compound is at the 2-position, similar to nitrofuryl derivatives in –3. In carcinogenic analogs (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), the nitro group on the furan ring is critical for metabolic activation to reactive intermediates, leading to DNA adduct formation . In contrast, nitro groups in herbicides like Fomesafen enhance electrophilicity, enabling binding to plant enzyme targets (e.g., protoporphyrinogen oxidase) .

Substituent Effects on Toxicity: Phenylethoxy vs. Phenoxy Groups: The 2-phenylethoxy group in the target compound may increase lipophilicity compared to simpler phenoxy substituents (e.g., in Fomesafen). This could influence bioavailability and tissue penetration, though specific toxicological data are lacking. Halogen and Trifluoromethyl Groups: Chloro and trifluoromethyl substituents in Fomesafen improve herbicidal activity and environmental stability . These groups are absent in the target compound, suggesting divergent applications.

Synthetic Pathways :

  • The synthesis of nitro-aromatic compounds often involves toluene as a solvent (e.g., chlorination steps in Fomesafen production) . Similar methods may apply to this compound, though direct evidence is unavailable.

Carcinogenic Potential: Nitro-furyl and nitro-thiazolyl compounds (–3) induce carcinomas in rats via metabolic activation. While the target compound lacks a heterocyclic backbone, its nitro group could still pose carcinogenic risks if metabolized similarly.

Data Table: Physicochemical Properties

Property This compound (Predicted) Toluene (Reference) Fomesafen
Molecular Weight 257.29 g/mol 92.14 g/mol 438.76 g/mol
Boiling Point ~300°C (estimated) 110.62°C Decomposes before boiling
LogP (Lipophilicity) ~3.5 (estimated) 2.73 4.1 (experimental)
Water Solubility Low (<0.1 g/L) 0.05 g/L 0.003 g/L
Carcinogenicity Not studied Non-carcinogenic No data in evidence

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